3,4-Dichlorobenzonitrile
Overview
Description
3,4-Dichlorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H3Cl2N. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemicals. This compound is known for its applications in the production of herbicides, pesticides, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzonitrile can be synthesized from 3,4-dichlorobenzamide. One common method involves the dehydration of 3,4-dichlorobenzamide using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . Another method involves the ammoxidation of 3,4-dichlorotoluene over a vanadium phosphorus oxide catalyst at high temperatures .
Industrial Production Methods: The industrial production of this compound typically involves the ammoxidation of 3,4-dichlorotoluene. This process is carried out in the presence of a catalyst, such as vanadium phosphorus oxide, at elevated temperatures (around 673 K) and specific molar ratios of air and ammonia . This method is preferred due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to 3,4-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Potassium fluoride (KF) in the presence of a phase transfer catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: 3,4-difluorobenzonitrile.
Reduction: 3,4-dichlorobenzylamine.
Oxidation: 3,4-dichlorobenzoic acid.
Scientific Research Applications
3,4-Dichlorobenzonitrile has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development.
Industry: It is used in the production of dyes, engineering plastics, and photosensitive materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in its application as a herbicide, it interferes with the synthesis of cellulose in plant cell walls, leading to the death of young seedlings . The compound’s chlorine atoms play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,5-Dichlorobenzonitrile
Comparison: 3,4-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and applications. Compared to 2,4- and 2,6-dichlorobenzonitrile, the 3,4-isomer has distinct properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
3,4-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBYWUSERRVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215944 | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-99-8 | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6574-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3NZ9X3XQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 3,4-Dichlorobenzonitrile on an industrial scale?
A1: Research suggests that using this compound as a starting material to synthesize 3,4-difluorobenzonitrile is a suitable pathway for industrial production of cyhalofop-butyl. [] This method offers economic advantages compared to other synthesis routes explored.
Q2: What is the role of this compound in the synthesis of other compounds?
A2: this compound serves as a key precursor in producing various fluorinated organic compounds. For instance, it's a starting material for synthesizing 3,4-difluorobenzonitrile, a crucial intermediate in producing the herbicide cyhalofop-butyl. [] Additionally, 3,4-difluorobenzonitrile can be synthesized through halogen-exchange fluorination of this compound using spray-dried potassium fluoride in the presence of tetraphenylphosphonium bromide. []
Q3: Are there alternative methods for synthesizing 3,4-difluorobenzonitrile?
A3: Yes, several methods utilize different starting materials. These include:
- 3,4-dichlorotoluene: A process using a VPO/SiO2 catalyst for ammoxidation of 3,4-dichlorotoluene to produce this compound has been studied. []
- 3,4-difluorotoluene, 3,4-difluorobenzoic acid, 1-bromo-3,4-difluorobenzen, 4-chlorobenzonitrile, 3,4-difluoronitrobenzene, or 3,4-dinitrotoluene: These alternative starting materials can be employed, but their economic feasibility for industrial-scale cyhalofop-butyl production might be lower compared to using this compound. []
Q4: What are the optimal conditions for the ammoxidation of 3,4-dichlorotoluene to this compound using the DN120 catalyst?
A4: Research indicates that the optimal conditions using the DN120 catalyst are: []
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